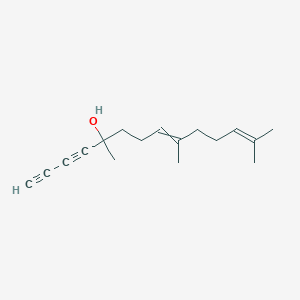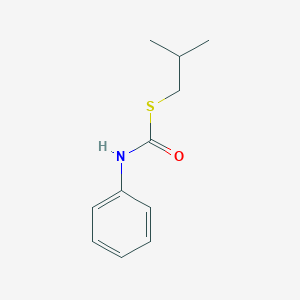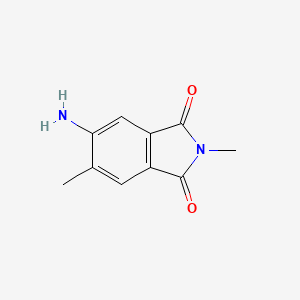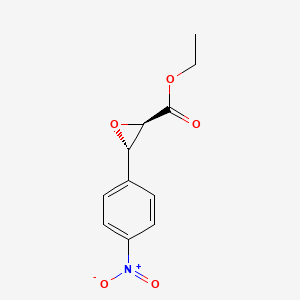![molecular formula C13H17NO4S B14630859 Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate CAS No. 54755-78-1](/img/structure/B14630859.png)
Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a methanesulfinyl group, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with 4-(methanesulfinyl)-3-oxobutylamine under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium on carbon (Pd-C), hydrogen gas.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding alcohol.
Substitution: Removal of the benzyl group to yield the free amine.
Wissenschaftliche Forschungsanwendungen
Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate involves its ability to act as a protecting group for amines. The benzyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar structure but lacks the methanesulfinyl and oxobutyl groups.
tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group for amines, similar to Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate.
Uniqueness
This compound is unique due to the presence of the methanesulfinyl and oxobutyl groups, which provide additional functionalization and reactivity compared to other carbamates. This makes it a versatile compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
54755-78-1 |
|---|---|
Molekularformel |
C13H17NO4S |
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
benzyl N-(4-methylsulfinyl-3-oxobutyl)carbamate |
InChI |
InChI=1S/C13H17NO4S/c1-19(17)10-12(15)7-8-14-13(16)18-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,16) |
InChI-Schlüssel |
CFBUHSHISBKKBG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

methanone](/img/structure/B14630805.png)



![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)






